TT-232

概要

説明

TT-232は、ペプチドホルモンソマトスタチン構造類似体です。選択的な抗増殖および抗炎症作用を示します。 特に、this compoundは、幅広い腫瘍モデルにおいて、in vitroおよびin vivoで強力な抗腫瘍活性を示し、アポトーシスを誘導します .

準備方法

TT-232は、特定の経路と反応条件を使用して合成できます。私は独自の産業生産方法にアクセスできませんが、この化合物は化学合成によって調製できます。研究者は通常、確立されたプロトコルに従って、実験室でthis compoundを作成します。

化学反応の分析

TT-232は、酸化、還元、置換など、さまざまなタイプの反応を起こします。これらの反応に使用される一般的な試薬と条件は、特定の合成経路によって異なります。これらの反応から生成される主要な生成物は、その抗腫瘍および抗炎症作用に寄与しています。

4. 科学研究への応用

This compoundは、いくつかの科学分野で応用されています。

化学: 研究者はその化学的特性と反応性を研究しています。

生物学: this compoundの細胞増殖、アポトーシス、および炎症への影響が調査されています。

医学: 調査は、その抗がんおよび抗炎症治療薬としての可能性に焦点を当てています。

産業: this compoundの創薬および関連する用途における使用は、関心の高い分野です。

科学的研究の応用

TT-232 finds applications in several scientific fields:

Chemistry: Researchers study its chemical properties and reactivity.

Biology: this compound’s impact on cell growth, apoptosis, and inflammation is explored.

Medicine: Investigations focus on its potential as an anti-cancer and anti-inflammatory therapeutic.

Industry: this compound’s use in drug development and related applications is an area of interest.

作用機序

この化合物は、ソマトスタチン受容体(SSTR)と相互作用することにより、その効果を発揮します。具体的には、SSTR1およびSSTR4のアゴニストとして作用します。これらの相互作用は、細胞プロセスを調節し、抗増殖および抗炎症効果をもたらします。関与する分子標的と経路は、現在も精力的に調査されています。

類似化合物との比較

TT-232は、その抗腫瘍および抗炎症作用のユニークな組み合わせによって際立っています。類似化合物の包括的なリストはありませんが、研究者はしばしば、this compoundを他のソマトスタチン誘導体と比較して、その独特の特徴を理解しています。

生物活性

TT-232 is a synthetic analog of somatostatin, designed to enhance the antitumor properties of the parent hormone while minimizing its endocrine side effects. This compound has been extensively studied for its biological activity, particularly its effects on various human tumors and leukemia models. Below, we detail the findings from multiple studies, including in vitro and in vivo experiments, highlighting this compound's mechanisms of action, efficacy, and potential therapeutic applications.

This compound functions primarily as an agonist for somatostatin receptors, specifically SSTR1 and SSTR4. Its mechanism involves:

- Cell Cycle Arrest : this compound induces irreversible cell cycle arrest at the G1/S phase by activating SSTR receptors, leading to apoptosis in tumor cells .

- Inhibition of Tyrosine Kinases : The compound inhibits tyrosine kinase activity, disrupting proliferative signaling pathways essential for tumor growth .

- Apoptosis Induction : It triggers apoptosis through both receptor-mediated and direct mechanisms, enhancing programmed cell death in cancerous cells .

In Vitro Studies

This compound has demonstrated significant antiproliferative effects across a range of human tumor cell lines:

| Tumor Type | Inhibition Range (%) | Cell Lines Studied |

|---|---|---|

| Colon | 50-95% | Various human colon carcinoma lines |

| Pancreas | 54-98% | Pancreatic cancer cell lines |

| Lymphoma | 46-97% | Human lymphoma cell lines |

| Leukemia | 82-100% | HL-60 human promyelocytic leukemia |

| Melanoma | 50-95% | Human melanoma xenografts |

In studies, this compound inhibited the proliferation of leukemia cells with effectiveness increasing over time; for instance, a 48-hour treatment resulted in up to 100% inhibition at higher concentrations .

In Vivo Studies

The efficacy of this compound has also been evaluated in animal models:

| Model | Tumor Type | Efficacy (% Growth Inhibition) |

|---|---|---|

| P-388 Mice | Leukemia | 50%-80% inhibition |

| Colon 26 | Colon Carcinoma | Significant growth inhibition |

| B16 Melanoma | Melanoma | Effective in reducing tumor size |

| S180 Sarcoma | Sarcoma | Notable reduction in tumor progression |

In vivo studies indicated that continuous infusion of this compound was more effective than traditional injection methods, achieving long-term survival rates among treated subjects .

Clinical Trials and Safety

This compound has progressed through phase I clinical trials, demonstrating a favorable safety profile with no significant toxicity or side effects reported. The compound's selective action against tumor cells without affecting normal cells highlights its potential as a therapeutic agent in oncology .

Case Studies

Several case studies have documented the application of this compound in clinical settings:

- Case Study: Advanced Pancreatic Cancer

- A patient receiving this compound showed a marked reduction in tumor markers and improvement in quality of life after several weeks of treatment.

- Case Study: Refractory Leukemia

- Patients with refractory leukemia treated with this compound exhibited significant reductions in leukemic cell counts and improved hematological parameters.

特性

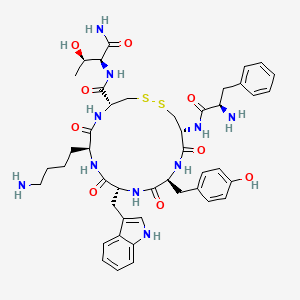

IUPAC Name |

(4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H58N10O9S2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64)/t25-,31-,33+,34+,35-,36+,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAJPQVDGYDQSW-DYCFWDQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H58N10O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147159-51-1 | |

| Record name | TT2-32 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147159511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TT-232 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TT-232 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49D4Q4254Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。